molecular formula C10H16Cl2N2 B7950486 N-(2-pyridin-4-ylethyl)cyclopropanamine;dihydrochloride

N-(2-pyridin-4-ylethyl)cyclopropanamine;dihydrochloride

Cat. No.: B7950486
M. Wt: 235.15 g/mol
InChI Key: XMKGZYDZSXRTKI-UHFFFAOYSA-N
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Description

N-(2-pyridin-4-ylethyl)cyclopropanamine;dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of cyclopropanamine, featuring a pyridine ring attached to the ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-4-ylethyl)cyclopropanamine;dihydrochloride typically involves the reaction of cyclopropanamine with 2-(4-pyridyl)ethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-4-ylethyl)cyclopropanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-pyridin-4-ylethyl)cyclopropanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-pyridin-4-ylethyl)cyclopropanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride
  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-(2-pyridin-4-ylethyl)cyclopropanamine;dihydrochloride is unique due to its specific structural features, such as the cyclopropane ring and the pyridine moiety. These features confer distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)cyclopropanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-10(1)12-8-5-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKGZYDZSXRTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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